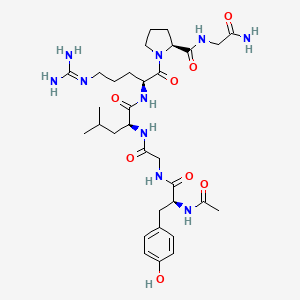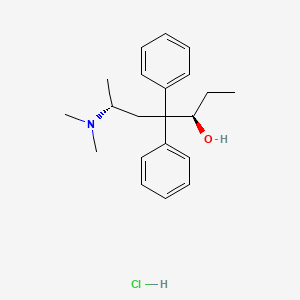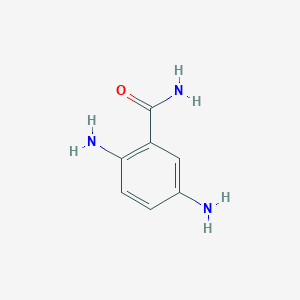
2,5-Diaminobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminobenzamide is an organic compound with the molecular formula C7H9N3O. It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Diaminobenzamide can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrobenzamide using catalytic hydrogenation. This method typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diaminobenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzamides, substituted benzamides, and various amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-proliferative agent against cancer cells.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Mécanisme D'action
The mechanism of action of 2,5-diaminobenzamide and its derivatives involves the inhibition of specific enzymes and pathways critical for cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells by increasing the sub-G1 population and staining with Annexin V-FITC and 7-AAD . This suggests that the compound may target pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzamide: An inhibitor of poly ADP ribose polymerase (PARP), involved in DNA repair and programmed cell death.
2,3-Diaminobenzamide: Used in the synthesis of benzimidazole derivatives, which have various biological activities.
Uniqueness
2,5-Diaminobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell proliferation and its applications in high-performance polymer production highlight its versatility and potential .
Propriétés
Numéro CAS |
45865-90-5 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2,5-diaminobenzamide |
InChI |
InChI=1S/C7H9N3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H2,10,11) |
Clé InChI |
PEEANUPYCZZLPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


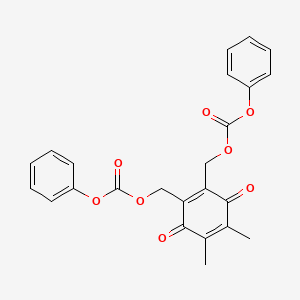
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
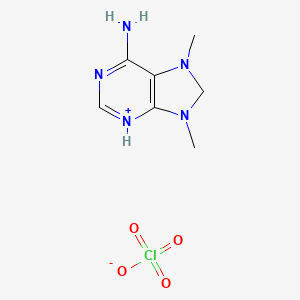
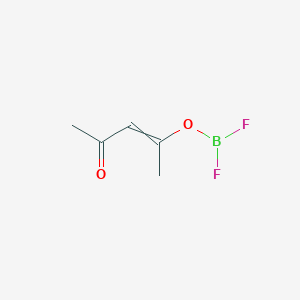
methanone](/img/structure/B14656768.png)
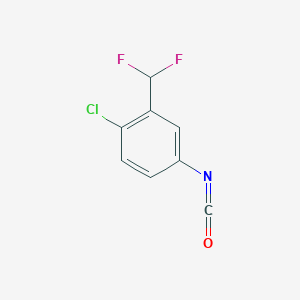
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
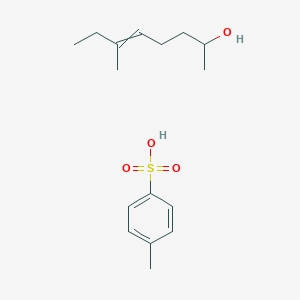
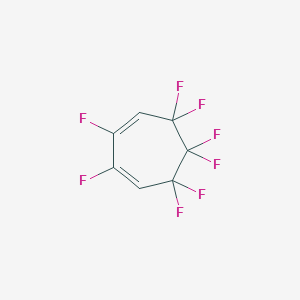
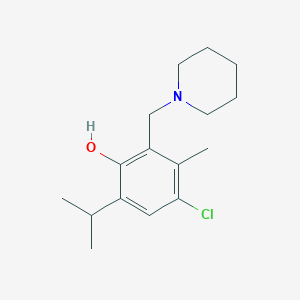
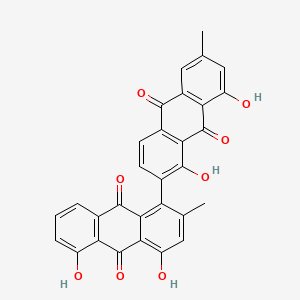
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
